molecular formula C10H14O4 B12512092 [2,4,5-Tris(hydroxymethyl)phenyl]methanol

[2,4,5-Tris(hydroxymethyl)phenyl]methanol

Cat. No.: B12512092
M. Wt: 198.22 g/mol
InChI Key: PVICOSAFBFDSTN-UHFFFAOYSA-N
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Description

Significance of Phenolic Building Blocks in Contemporary Organic Synthesis

Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group. youtube.comwisdomlib.org They have a long history of use in applications such as inks and coatings. researchgate.netcapes.gov.brnih.gov In contemporary organic synthesis, there is a renewed interest in phenolic building blocks due to their intrinsic properties, which include hydrogen bonding, pH responsiveness, and the ability to undergo polymerization. researchgate.netcapes.gov.brnih.gov These characteristics make them crucial for the assembly of functional materials with applications ranging from catalysis to biomedicine. researchgate.netcapes.gov.brnih.gov The antioxidant properties of phenolic compounds are also of significant interest, with research exploring their role in mitigating oxidative stress. wisdomlib.orgijhmr.com

Phenolic compounds are utilized in the production of plastics, resins, and pharmaceuticals. youtube.com Their versatility stems from the reactivity of the hydroxyl group and the aromatic ring, allowing for a wide range of chemical modifications. nih.gov The synthesis of complex molecules often relies on the strategic use of phenolic synthons to introduce specific functionalities.

Positioning [2,4,5-Tris(hydroxymethyl)phenyl]methanol within the Context of Multifunctional Aromatic Scaffolds

Multifunctional aromatic scaffolds are core molecular structures that possess multiple reactive sites, enabling the construction of complex, three-dimensional architectures. acs.org These scaffolds are of particular interest in drug discovery and materials science as they allow for the development of molecules with tailored properties. rug.nlnih.gov The arrangement of functional groups on the aromatic ring is a key determinant of the scaffold's potential applications. acs.org

This compound, with its four hydroxymethyl groups attached to a benzene (B151609) ring, is a prime example of a multifunctional aromatic scaffold. smolecule.com The presence of these alcohol functionalities allows for a variety of subsequent chemical transformations, such as esterification and etherification, providing a versatile platform for creating more complex molecules. The specific 2,4,5-substitution pattern of the hydroxymethyl groups, along with the additional benzylic alcohol, creates a unique spatial arrangement of reactive sites. This distinct geometry can be exploited to synthesize polymers with specific cross-linking densities or to design ligands with defined coordination properties.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198.22 g/mol

Current Research Frontiers and Unaddressed Questions Regarding this compound

The current research on this compound is still in a nascent stage. While the synthesis of this compound has been reported, its specific applications and biological activities are not extensively studied. The primary research frontier for this molecule lies in the exploration of its potential as a building block for novel materials and as a biologically active agent.

One of the main unaddressed questions is the full extent of its reactivity and the types of polymeric materials that can be derived from it. The high density of hydroxyl groups suggests its potential use in creating highly cross-linked polymers with unique thermal and mechanical properties. Further research is needed to investigate its polymerization behavior with various co-monomers.

Another significant area of inquiry is its potential biological activity. While phenolic compounds, in general, are known for their antioxidant and antimicrobial properties, the specific effects of this compound have not been thoroughly evaluated. researchgate.netnih.gov Studies on other trisphenols have shown that their antioxidant activity can be influenced by the substitution pattern on the aromatic ring. researchgate.net Therefore, a key unanswered question is how the unique arrangement of hydroxymethyl groups in this compound influences its biological profile. The potential for this molecule to act as a multi-target scaffold in medicinal chemistry is an area ripe for investigation. mdpi.com

Methodological Approaches for Comprehensive Investigation of Novel Polyols

A thorough investigation of a novel polyol like this compound requires a multi-faceted analytical approach. The initial characterization typically involves spectroscopic methods to confirm the chemical structure.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For this compound, the expected NMR signals would confirm the presence and connectivity of the aromatic protons, hydroxymethyl protons, and the corresponding carbon atoms. smolecule.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic broad O-H stretching vibrations for the hydroxyl groups and C-H and C=C stretching for the aromatic ring and methylene (B1212753) groups. smolecule.com

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern, further confirming the structure.

Spectroscopic Data for this compound
TechniqueObserved Signals (ppm or cm⁻¹)
¹H NMR (DMSO-d₆)δ 4.45–4.35 (m, 6H), δ 7.25–7.15 (s, 2H), δ 5.10–5.00 (t, 3H) smolecule.com
¹³C NMRδ 65.2–64.8, δ 128.5–125.3, δ 152.1 smolecule.com
FT-IR3350–3200 (Broad O-H), 2900–2850 (C-H), 1600–1450 (Aromatic C=C), 1050–1000 (C-O) smolecule.com

Chromatographic and Further Analysis:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are crucial for assessing the purity of the compound and for quantitative analysis. creative-proteomics.comcreative-proteomics.com They are also vital in studying the products of reactions involving the polyol.

Gel Permeation Chromatography (GPC): For polymeric materials derived from this polyol, GPC is essential for determining the molecular weight distribution. researchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of polymers synthesized from the polyol. researchgate.net

The synthesis of this compound is most commonly achieved through the reduction of tetramethyl pyromellitate. chemicalbook.com A comprehensive investigation would also involve optimizing this synthesis and exploring alternative synthetic routes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

[2,4,5-tris(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C10H14O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2,11-14H,3-6H2

InChI Key

PVICOSAFBFDSTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CO)CO)CO)CO

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 2,4,5 Tris Hydroxymethyl Phenyl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For [2,4,5-Tris(hydroxymethyl)phenyl]methanol, the primary disconnections involve the carbon-carbon bonds between the aromatic ring and the hydroxymethyl groups, as well as the C-O bonds of the alcohol functionalities.

A primary disconnection strategy would involve breaking the bonds of the four hydroxymethyl groups, leading back to a tetracarboxylic acid or tetraester derivative of benzene (B151609). This approach simplifies the target to a more accessible precursor, 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid) or its corresponding esters. The subsequent synthetic step would then be the reduction of these four carboxylic acid or ester groups to the corresponding alcohols. This is a common and effective strategy for the synthesis of poly(hydroxymethyl) arenes.

Alternatively, a stepwise disconnection could be envisioned. This might involve disconnecting one or two hydroxymethyl groups at a time, leading to intermediates such as dimethyl 4,5-bis(hydroxymethyl)benzene-1,2-dicarboxylate. This approach could offer better control over the introduction of the functional groups but would likely result in a longer and less convergent synthesis.

A key consideration in the retrosynthetic analysis is the management of regioselectivity. The 1,2,4,5-substitution pattern is crucial. Therefore, starting from a precursor that already possesses this substitution pattern, such as durene (1,2,4,5-tetramethylbenzene) or pyromellitic acid, is a highly logical and strategic choice.

Direct Functionalization and One-Pot Synthetic Procedures

Direct functionalization methods offer the potential for more efficient and atom-economical syntheses by reducing the number of synthetic steps.

Catalytic Hydroxymethylation of Aromatic Precursors

The direct hydroxymethylation of an aromatic C-H bond is an attractive but challenging transformation. While methods for the hydroxymethylation of phenols and other activated arenes are known, the direct, regioselective polyhydroxymethylation of a simple benzene ring to achieve the desired 1,2,4,5-substitution pattern is not a well-established process.

Formylation and Subsequent Reduction Pathways

A more established two-step approach involves the formylation of an appropriate aromatic precursor followed by reduction. The formylation of a durene (1,2,4,5-tetramethylbenzene) core could theoretically be achieved, but controlling the regioselectivity to obtain the tetraformyl derivative would be challenging.

A more practical route starts from a commercially available precursor with the correct substitution pattern, such as pyromellitic dianhydride. This can be converted to the corresponding tetraester, which is then reduced. Alternatively, the dianhydride can be subjected to reactions that introduce the formyl groups, which are then reduced.

The reduction of the formyl groups to hydroxymethyl groups is typically achieved with high efficiency using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would depend on the presence of other functional groups in the molecule.

Convergent and Divergent Multi-step Synthesis of the Compound

A multi-step synthesis allows for greater control and flexibility.

A convergent approach would involve the synthesis of two or more fragments that are then combined to form the final product. For this compound, a hypothetical convergent synthesis could involve the coupling of two difunctionalized benzene derivatives. However, given the simple and symmetrical nature of the target molecule, a linear or divergent approach is often more practical.

A divergent synthesis would start from a central precursor that is sequentially or simultaneously functionalized. A prime example is the multi-step synthesis starting from durene. Durene can be oxidized to pyromellitic acid. This tetra-acid can then be esterified to the corresponding tetraester, for example, tetramethyl 1,2,4,5-benzenetetracarboxylate. The final step is the reduction of the four ester groups to yield this compound. This divergent approach, starting from a readily available and correctly substituted precursor, is a highly viable and logical synthetic route.

Table 1: Example of a Divergent Multi-step Synthesis

Step Starting Material Reagents and Conditions Product
1 Durene (1,2,4,5-Tetramethylbenzene) Oxidizing agent (e.g., KMnO₄, heat) Pyromellitic acid
2 Pyromellitic acid Methanol (B129727), Acid catalyst (e.g., H₂SO₄) Tetramethyl 1,2,4,5-benzenetetracarboxylate

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity

For any synthetic route, optimization of reaction conditions is crucial for maximizing yield and purity while minimizing waste and cost.

In the context of the synthesis of this compound via the reduction of a tetraester, key parameters to optimize include:

Choice of Reducing Agent: While LiAlH₄ is highly effective for ester reduction, its cost and handling requirements may be a concern for large-scale synthesis. Alternative reducing agents such as NaBH₄ in the presence of an activating agent, or catalytic hydrogenation under high pressure, could be explored.

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common for LiAlH₄ reductions.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction without promoting side reactions or decomposition of the product.

Stoichiometry: The molar ratio of the reducing agent to the ester is critical. An excess of the reducing agent is typically used to ensure complete conversion.

Work-up Procedure: The quenching of the reaction and the isolation and purification of the final product are crucial steps that need to be optimized to maximize the isolated yield.

Table 2: Parameters for Optimization in the Reduction Step

Parameter Variable Desired Outcome
Reducing Agent LiAlH₄, NaBH₄/Lewis acid, Catalytic Hydrogenation High yield, cost-effectiveness, safety
Solvent THF, Diethyl ether, Dioxane Good solubility, high reaction rate
Temperature -78°C to reflux Complete conversion, minimal side products
Reaction Time 1 to 24 hours Full consumption of starting material

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be evaluated and improved based on these principles.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The reduction of a tetraester to the tetra-alcohol is an example of a reaction with high atom economy.

Catalysis: The use of catalytic methods, such as catalytic hydrogenation for the reduction step, is preferable to the use of stoichiometric reagents like LiAlH₄, as catalysts can be used in small amounts and often recycled.

Energy Efficiency: Optimizing reaction conditions to be performed at ambient temperature and pressure would reduce the energy consumption of the process.

Waste Prevention: The choice of reagents and solvents should aim to minimize the generation of hazardous waste. The use of greener solvents and the recycling of catalysts and solvents are key strategies.

By integrating these principles into the design and optimization of the synthetic route, the production of this compound can be made more environmentally friendly and economically viable.

Table of Compound Names

Compound Name
This compound
1,2,4,5-Benzenetetracarboxylic acid
Pyromellitic acid
Dimethyl 4,5-bis(hydroxymethyl)benzene-1,2-dicarboxylate
Durene
1,2,4,5-Tetramethylbenzene (B166113)
Pyromellitic dianhydride
Sodium borohydride
Lithium aluminum hydride
Tetramethyl 1,2,4,5-benzenetetracarboxylate
Tetrahydrofuran
Diethyl ether

Scalability Assessment and Industrial Relevance of Synthetic Protocols

The transition of a synthetic route from laboratory-scale discovery to industrial-scale production is contingent on a thorough assessment of its scalability. This evaluation encompasses factors such as the efficiency of the reaction, the cost and availability of starting materials, the safety of the process, and the ability to consistently produce the target compound at a high purity and yield. For this compound, several synthetic strategies have been developed, each with distinct characteristics that influence its potential for large-scale manufacturing.

The primary synthetic pathways considered for their scalability include catalytic reduction and hydroxymethylation reactions. A particularly efficient method involves the catalytic reduction of tetramethyl pyromellitate. smolecule.com This approach is noted for its exceptional yields, which range from 85-95%, achieved through the complete reduction of the ester groups to the corresponding tetrol. smolecule.com The primary reducing agent employed in this transformation is lithium aluminum hydride (LiAlH4). smolecule.com The workup procedure for this reduction requires careful quenching of the excess reducing agent with water, followed by acidification to decompose aluminum salts, extraction, and finally recrystallization to obtain the pure product. smolecule.com The high efficiency and yield of this route suggest a strong potential for scalability.

Another prominent method is the reaction of phenol (B47542) derivatives with formaldehyde (B43269), a process known as hydroxymethylation. smolecule.com This strategy introduces hydroxymethyl groups to the aromatic ring in the presence of a catalyst. smolecule.com The scalability of this method is heavily dependent on the optimization of reaction parameters such as temperature and reaction time to maximize the yield of the desired polysubstituted product and minimize side reactions. smolecule.com

Modern advancements in chemical manufacturing have highlighted the potential of continuous flow synthesis as a superior alternative to traditional batch processes for producing compounds like this compound. smolecule.com Flow chemistry provides precise control over critical reaction parameters, including residence time, temperature, and stoichiometry, which leads to enhanced product quality and reproducibility. smolecule.com This level of control is crucial for maintaining consistent product specifications during large-scale production runs.

The industrial relevance of this compound is linked to its multifunctional structure, which makes it a valuable component in various fields. Its potential applications underscore the importance of developing scalable and economically viable synthetic protocols.

Interactive Data Table: Comparison of Synthetic Protocols

Synthetic Strategy Starting Material Key Reagents/Catalysts Reported Yield Scalability Considerations
Catalytic Reduction Tetramethyl pyromellitateLithium aluminum hydride (LiAlH4)85-95% smolecule.comHigh efficiency and exceptional yields indicate good scalability. Requires careful handling of reactive LiAlH4. smolecule.com
Hydroxymethylation Phenol derivativeFormaldehyde, Acid catalystVaries (dependent on optimization) smolecule.comScalability depends on precise control of reaction conditions to ensure high selectivity and yield. smolecule.com
Continuous Flow VariesVariesHigh (potentially) smolecule.comOffers superior control, reproducibility, and safety, making it highly suitable for industrial scale-up. smolecule.com

The unique arrangement of hydroxymethyl groups on the phenyl ring imparts specific properties to the molecule, making it a candidate for specialized industrial applications.

Interactive Data Table: Industrial Relevance and Potential Applications

Field of Application Potential Role of this compound
Polymer Chemistry Acts as a cross-linking agent in the manufacturing of specialized resins and plastics. smolecule.com
Pharmaceuticals Investigated for potential use in drug formulation and delivery systems due to its biological activity. smolecule.com
Cosmetics May be incorporated into formulations to enhance moisture retention and improve product stability. smolecule.com

The development of cost-effective and green synthetic methodologies is crucial for realizing the full industrial potential of this compound. Adherence to green chemistry principles, such as maximizing atom economy and minimizing hazardous waste, is a key consideration in the design of next-generation synthetic routes for this versatile compound. smolecule.com

Advanced Structural Characterization and Conformational Analysis of 2,4,5 Tris Hydroxymethyl Phenyl Methanol

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For [2,4,5-Tris(hydroxymethyl)phenyl]methanol, a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides the foundational data for its structural confirmation.

Based on its molecular structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the hydroxymethyl groups. The two aromatic protons are chemically non-equivalent and would appear as singlets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The protons of the four hydroxymethyl groups (-CH₂OH) would likely appear as a multiplet or overlapping signals in the range of δ 4.4 to 4.6 ppm. The hydroxyl (-OH) protons are exchangeable and their chemical shift is dependent on solvent, concentration, and temperature, but they would typically appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, with signals corresponding to the aromatic carbons and the hydroxymethyl carbons. The four aromatic carbons bearing hydroxymethyl groups would be found downfield, while the two unsubstituted aromatic carbons would appear at a higher field. The carbon atoms of the hydroxymethyl groups are expected to resonate in the region of δ 60-65 ppm.

While detailed multi-dimensional NMR data such as COSY, HSQC, and HMBC for this compound are not widely published in scholarly literature, a summary of expected and reported chemical shifts is presented in Table 1.

Table 1: Predicted and Reported NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Reported Chemical Shift (δ, ppm) chemicalbook.comMultiplicity
¹H NMR
Aromatic-H~ 7.2 - 7.47.25–7.15Singlet
-CH₂OH~ 4.4 - 4.64.45–4.35Multiplet
-OHVariable5.10–5.00Triplet (exchangeable)
¹³C NMR
Aromatic C-H~ 125 - 130128.5–125.3
Aromatic C-CH₂OH~ 135 - 145152.1
-CH₂OH~ 60 - 6565.2–64.8
Note: Predicted values are based on general principles of NMR spectroscopy for similar structural motifs. Reported values are from commercial sources and may not have been peer-reviewed.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Polymorphic Forms

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. A search of the Cambridge Structural Database (CSD) reveals that a crystal structure for this compound has not yet been deposited, indicating a lack of published experimental data on its solid-state structure.

However, computational modeling has been used to predict its crystallographic parameters based on analogies with related compounds. chemicalbook.com These predictions suggest a monoclinic crystal system with approximate lattice parameters of a = 12.0 Å, b = 8.4 Å, and c = 10.6 Å. chemicalbook.com The asymmetric unit is predicted to contain one molecule. chemicalbook.com

For comparison, the crystal structure of the related compound benzene-1,2,4,5-tetrol has been determined and it crystallizes in the triclinic space group P-1 with four independent molecules in the asymmetric unit. nih.gov In the absence of experimental data for the title compound, the study of such analogues provides valuable insight into the potential packing and intermolecular interactions. Due to the lack of experimental crystallographic data, no information on polymorphic forms of this compound is available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the vibrational modes of a molecule. For this compound, the key functional groups are the hydroxyl (-OH) groups and the substituted benzene (B151609) ring.

The IR and Raman spectra are expected to be characterized by the following key vibrational modes:

O-H Stretching: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups.

C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

C-H Stretching (Aliphatic): Bands corresponding to the methylene (B1212753) (-CH₂) groups will appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

C=C Stretching (Aromatic): One to three bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-O Stretching: Strong bands associated with the primary alcohol C-O stretching vibrations are expected in the 1000-1075 cm⁻¹ region.

O-H Bending: Broad bands related to O-H in-plane and out-of-plane bending can be observed in the 1330-1440 cm⁻¹ and around 650 cm⁻¹ regions, respectively.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3030 - 3100Weak to Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Variable
C-O Stretch (Primary Alcohol)1000 - 1075Strong
O-H Bend1330 - 1440Broad, Medium

Electronic Circular Dichroism and Optical Rotatory Dispersion (if applicable to derivatives)

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit ECD or ORD signals.

Should chiral derivatives of this compound be synthesized, for instance, through esterification with a chiral acid or through the introduction of a stereocenter in one of the hydroxymethyl groups, ECD and ORD could be powerful tools for determining their absolute configuration and studying their conformational preferences in solution. However, there are currently no published studies on such chiral derivatives.

Computational Conformational Analysis and Molecular Dynamics Simulations

In the absence of a definitive experimental solid-state structure, computational methods provide invaluable insights into the conformational landscape of this compound. The primary degrees of freedom in this molecule are the torsions around the C(aromatic)-C(methylene) and C(methylene)-O bonds of the four hydroxymethyl substituents.

Computational modeling studies predict that the hydroxymethyl groups adopt staggered conformations to minimize steric hindrance. chemicalbook.com The torsion angles between the hydroxymethyl groups and the aromatic plane are predicted to be approximately 60°. chemicalbook.com Furthermore, Nuclear Overhauser Effect (NOE) studies on similar molecules suggest a preference for syn-periplanar arrangements, where adjacent hydroxymethyl groups are oriented towards the same face of the benzene ring, a conformation that is likely stabilized by intramolecular hydrogen bonding. chemicalbook.com

Intermolecular Interactions and Supramolecular Architectures in the Solid State

The presence of four hydroxyl groups makes this compound an excellent candidate for forming extensive intermolecular hydrogen-bonded networks. These interactions are expected to be the dominant force in its crystal packing, leading to a complex supramolecular architecture.

By analogy with other poly(hydroxymethyl)benzenes, such as 1,3,5-tris(hydroxymethyl)benzene, it is anticipated that the molecules will self-assemble into sheets or three-dimensional networks through O-H···O hydrogen bonds. nih.gov In these structures, each hydroxyl group can act as both a hydrogen bond donor and an acceptor, leading to a highly cooperative and stable network.

In addition to hydrogen bonding, π-π stacking interactions between the benzene rings of adjacent molecules may also play a role in the solid-state packing, a feature commonly observed in the crystal structures of aromatic compounds. nih.gov The interplay between the directional and strong hydrogen bonds and the weaker, non-directional π-π stacking interactions would ultimately determine the final supramolecular assembly. The steric bulk of the four hydroxymethyl groups will also significantly influence the packing efficiency and the resulting crystal density.

Reactivity Profiles, Reaction Mechanisms, and Derivatization Chemistry of 2,4,5 Tris Hydroxymethyl Phenyl Methanol

Oxidation and Reduction Chemistry of the Hydroxymethyl Functionalities

The four benzylic hydroxymethyl groups in [2,4,5-Tris(hydroxymethyl)phenyl]methanol are primary sites for oxidation and reduction reactions. The outcomes of these transformations, whether selective or exhaustive, are highly dependent on the choice of reagents and reaction conditions.

Oxidation:

The oxidation of the hydroxymethyl groups can lead to the formation of aldehydes, carboxylic acids, or a mixture thereof. The complete oxidation of all four groups would yield 1,2,4,5-benzenetetracarboxylic acid, also known as pyromellitic acid. Selective oxidation, on the other hand, presents a greater challenge due to the presence of multiple reactive sites.

Several methods are available for the oxidation of benzylic alcohols, which can be applied to this compound. For instance, a metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen as the oxidant can selectively oxidize benzyl (B1604629) alcohols to the corresponding aldehydes under mild conditions. researchgate.net This method has been shown to be efficient for a variety of benzyl alcohols, and its applicability to a poly-hydroxymethylated system like the title compound would be of significant interest for the synthesis of polyaldehydes. Another approach involves the use of manganese(III) acetate (B1210297) (Mn(OAc)₃) in the presence of catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is effective for the oxidation of electron-rich benzylic alcohols. nih.gov

The selective oxidation of one or more hydroxymethyl groups would provide valuable intermediates for further functionalization. The relative reactivity of the four hydroxymethyl groups towards oxidation is influenced by their position on the aromatic ring and potential steric hindrance from adjacent groups.

Reduction:

The reduction of the hydroxymethyl groups in this compound to methyl groups would yield 1,2,4,5-tetramethylbenzene (B166113) (durene). This transformation effectively removes the polar hydroxyl functionalities, significantly altering the compound's physical and chemical properties.

A common method for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. rsc.orgbeilstein-archives.org This system is effective for the deoxygenation of primary, secondary, and tertiary benzylic alcohols. The reaction proceeds through the formation of an alkyl iodide intermediate, which is then reduced by HI. A biphasic system using toluene (B28343) and aqueous HI can provide milder reaction conditions. rsc.orgbeilstein-archives.org Another approach involves the use of hypophosphorous acid in the presence of iodine. mit.edu

The synthesis of this compound itself is often achieved through the reduction of the corresponding tetraester, tetramethyl 1,2,4,5-benzenetetracarboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net This highlights the stability of the hydroxymethyl groups under these reducing conditions, which selectively reduce the ester functionalities.

Transformation Reagent/Condition Product(s) Reference
OxidationEosin Y, Visible Light, O₂Polyaldehydes researchgate.net
OxidationMn(OAc)₃, cat. DDQPolyaldehydes/Polycarboxylic acids nih.gov
ReductionHI, Red Phosphorus1,2,4,5-Tetramethylbenzene rsc.orgbeilstein-archives.org
ReductionH₃PO₂, I₂1,2,4,5-Tetramethylbenzene mit.edu
Synthesis via ReductionLiAlH₄ on Tetramethyl 1,2,4,5-benzenetetracarboxylateThis compound researchgate.net

Etherification, Esterification, and Acetylation Reactions

The presence of four hydroxyl groups makes this compound an excellent substrate for etherification, esterification, and acetylation reactions. These reactions are crucial for modifying the compound's solubility, reactivity, and for introducing various functional groups.

Etherification:

The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. mit.eduacs.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the case of this compound, treatment with a strong base followed by an alkyl halide can lead to the formation of the corresponding tetraether. The choice of base and solvent is critical to ensure complete deprotonation and efficient substitution. Non-protic solvents like DMF or DMSO are often preferred. nih.gov The reactivity of the four hydroxyl groups may differ, potentially allowing for selective etherification under carefully controlled conditions.

Esterification:

Esterification of the hydroxymethyl groups can be achieved through various methods, most notably the Fischer esterification. kaust.edu.sawikipedia.org This acid-catalyzed reaction with a carboxylic acid produces an ester and water. To drive the equilibrium towards the product, the water is typically removed, or an excess of the alcohol or carboxylic acid is used. rsc.org The reaction of this compound with four equivalents of a carboxylic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid would yield the corresponding tetraester. Basic ionic liquids have also been shown to catalyze the Fischer esterification of polyhydric alcohols. beilstein-archives.org

Acetylation:

Acetylation is a specific type of esterification where an acetyl group is introduced. This is a common method for protecting hydroxyl groups in organic synthesis. The reaction is typically carried out using acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine, or a catalyst. Catalyst- and solvent-free acetylation of benzylic alcohols with acetic anhydride can also be achieved at elevated temperatures. rsc.orgresearchgate.net The complete acetylation of this compound would yield the corresponding tetraacetate derivative.

Reaction Reagents General Product Key Principles/References
EtherificationStrong Base (e.g., NaH), Alkyl Halide (R-X)Tetraether (Ar(CH₂OR)₄)Williamson Ether Synthesis mit.eduacs.org
EsterificationCarboxylic Acid (RCOOH), Acid Catalyst (e.g., H₂SO₄)Tetraester (Ar(CH₂OOCR)₄)Fischer Esterification kaust.edu.sawikipedia.org
AcetylationAcetic Anhydride ((CH₃CO)₂O), Base or CatalystTetraacetate (Ar(CH₂OAc)₄)Standard acetylation protocols rsc.orgresearchgate.net

Nucleophilic and Electrophilic Aromatic Substitution Reactions of the Phenyl Core

The benzene (B151609) ring of this compound is highly substituted with electron-donating hydroxymethyl groups, which significantly influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

The four hydroxymethyl groups are considered activating, electron-donating groups. researchgate.net This is due to the hyperconjugation and weak inductive effect of the CH₂OH group. As a result, the benzene ring in this compound is highly activated towards electrophilic attack compared to unsubstituted benzene.

These activating groups are ortho, para-directors. rsc.org In this molecule, the only unsubstituted position is at C6, which is ortho to the hydroxymethyl group at C5 and meta to the group at C1. The directing effects of the four hydroxymethyl groups are cooperative in directing an incoming electrophile to the C6 position. The C3 position is sterically hindered by the adjacent hydroxymethyl groups at C2 and C4. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C6 position. The high degree of activation may necessitate milder reaction conditions to avoid polysubstitution or side reactions.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring to stabilize the intermediate Meisenheimer complex. beilstein-archives.orgkaust.edu.sa The benzene ring of this compound is substituted with electron-donating groups, which destabilize the negatively charged intermediate required for an SₙAr mechanism. Consequently, direct nucleophilic substitution on the aromatic ring is expected to be very difficult under standard SₙAr conditions. Reactions would likely require harsh conditions, such as high temperatures and pressures, or proceed through alternative mechanisms like benzyne (B1209423) formation, which would be initiated by a very strong base.

Reaction Type Reactivity of the Phenyl Core Predicted Outcome Key Principles/References
Electrophilic Aromatic Substitution (SEAr)Highly activated due to four electron-donating -CH₂OH groups.Substitution is expected to occur at the C6 position.Activating nature of alkyl/hydroxymethyl groups, ortho, para-directing effects. researchgate.netrsc.org
Nucleophilic Aromatic Substitution (SNAr)Highly deactivated due to electron-donating groups.Unlikely to occur under standard conditions.Requirement of electron-withdrawing groups for SₙAr. beilstein-archives.orgkaust.edu.sa

Mechanisms of Self-Condensation and Oligomerization Pathways

The presence of multiple benzylic alcohol functionalities in this compound provides the potential for self-condensation and oligomerization reactions, leading to the formation of larger molecules and polymers. These reactions typically proceed through the formation of a benzylic carbocation intermediate, followed by reaction with another molecule of the alcohol or a growing polymer chain.

Acid-Catalyzed Condensation:

In the presence of an acid catalyst, a hydroxymethyl group can be protonated, leading to the elimination of a water molecule to form a resonance-stabilized benzylic carbocation. This carbocation is a potent electrophile and can be attacked by a nucleophilic hydroxymethyl group from another molecule of this compound. This process can lead to the formation of diarylmethane linkages (-Ar-CH₂-Ar-) or dibenzyl ether linkages (-Ar-CH₂-O-CH₂-Ar-). The repetition of this process can result in the formation of oligomers and polymers. The polycondensation of benzyl alcohol and its derivatives in the presence of Lewis acids like SnCl₄ or AlCl₃ to form polybenzyls is a well-established reaction.

Thermal Condensation:

At elevated temperatures, this compound can undergo self-condensation even without a catalyst, with the elimination of water. This process is common for benzylic alcohols and can lead to the formation of a complex mixture of oligomers and polymers with both diarylmethane and dibenzyl ether linkages. The structure of the resulting polymer would likely be a highly cross-linked, three-dimensional network due to the presence of four reactive sites per monomer unit. Such polymers are often referred to as phenolic resins, and the hydroxymethylation of phenols is a key step in their synthesis.

The specific pathways and the structure of the resulting oligomers or polymers will be highly dependent on the reaction conditions, such as temperature, catalyst, and concentration. The steric hindrance between the hydroxymethyl groups may also play a role in directing the condensation process.

Reaction Type Initiation Key Intermediates Potential Products References
Acid-Catalyzed CondensationProtonation of a hydroxymethyl groupBenzylic carbocationOligomers/Polymers with diarylmethane and dibenzyl ether linkages
Thermal CondensationHeatBenzylic carbocation (transient)Cross-linked phenolic-type resins

Formation of Cyclic and Polycyclic Derivatives

The unique arrangement of four hydroxymethyl groups on the benzene ring of this compound opens up possibilities for the formation of various cyclic and polycyclic structures through intramolecular and intermolecular reactions.

Intramolecular Cyclization:

Intramolecular reactions between two hydroxymethyl groups on the same molecule could lead to the formation of cyclic ethers. For example, an intramolecular Williamson ether synthesis, involving the deprotonation of one hydroxyl group and its subsequent attack on an adjacent hydroxymethyl group (that has been converted to a leaving group), could in principle form a six-membered cyclic ether. However, the formation of such strained rings might be thermodynamically and kinetically challenging.

Intermolecular Cyclization and Calixarene Formation:

A more plausible pathway to cyclic structures involves the intermolecular condensation of multiple molecules of this compound. This is the fundamental principle behind the formation of calixarenes, which are cyclic oligomers produced from the condensation of phenols and formaldehyde (B43269). researchgate.netnih.govresearchgate.net Given that the title compound can be considered a pre-hydroxymethylated phenol (B47542) derivative, it is conceivable that under appropriate base- or acid-catalyzed conditions, it could undergo cyclooligomerization to form calixarene-like macrocycles. The size of the resulting cyclic oligomer (e.g., calix arene, calix beilstein-archives.orgarene) would be dependent on the reaction conditions and the conformational preferences of the intermediates.

Formation of Polycyclic Aromatic Hydrocarbons (PAHs):

The formation of polycyclic aromatic hydrocarbons from this compound would likely require more drastic conditions, such as high temperatures, that can induce the homolytic cleavage of the C-OH bonds to form benzylic radicals. The recombination of these radicals can lead to the formation of larger, fused aromatic systems. The self-reaction of benzyl radicals is a known pathway to PAHs like phenanthrene (B1679779) and anthracene. rsc.orgresearchgate.net While not a typical laboratory transformation for this compound, it is a potential pathway under pyrolytic conditions.

Type of Derivative Proposed Reaction Pathway Key Precursors/Intermediates Potential Products Relevant Concepts/References
Cyclic EthersIntramolecular Williamson ether synthesis or dehydrationAlkoxide and a leaving group on the same moleculeFused or bridged cyclic ethersIntramolecular cyclization principles
Calixarene-like MacrocyclesIntermolecular condensationBenzylic carbocations or phenoxide equivalentsCyclic oligomers of varying ring sizesCalixarene synthesis researchgate.netnih.govresearchgate.net
Polycyclic Aromatic Hydrocarbons (PAHs)High-temperature radical reactionsBenzylic radicalsPhenanthrene, anthracene, and other PAHsBenzyl radical recombination rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies on 2,4,5 Tris Hydroxymethyl Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

The presence of an electron-donating phenolic hydroxyl group and multiple hydroxymethyl groups significantly influences the electronic landscape. The HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the phenolic hydroxyl group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic ring, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and the energy required for electronic excitation. For analogous phenolic compounds, this gap is a key determinant of their antioxidant properties.

Table 1: Predicted Molecular Orbital Properties of a Model Hydroxymethyl-Substituted Phenol (B47542) (Note: Data is hypothetical and based on typical values for similar phenolic compounds calculated at the B3LYP/6-31G level of theory, as specific data for [2,4,5-Tris(hydroxymethyl)phenyl]methanol is not available.)*

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability and susceptibility to oxidation.
LUMO Energy-0.5 eVReflects electron-accepting ability and reactivity towards nucleophiles.
HOMO-LUMO Gap5.3 eVCorrelates with chemical stability and electronic transition energy.
Dipole Moment3.5 DSuggests significant polarity due to the hydroxyl groups.

Density Functional Theory (DFT) for Energetic Profiles and Spectroscopic Predictions

Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it a workhorse for studying molecules of this size. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable predictions of energetic profiles and spectroscopic properties.

The energetic profile, determined by scanning the potential energy surface along the rotational degrees of freedom of the hydroxymethyl groups, would reveal the most stable conformers. These stable structures are likely governed by the formation of a network of intramolecular hydrogen bonds between the phenolic hydroxyl and the adjacent hydroxymethyl groups, as well as between the hydroxymethyl groups themselves.

Furthermore, DFT is invaluable for predicting vibrational spectra (IR and Raman). The calculated frequencies, after appropriate scaling, can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. For this compound, prominent peaks would be expected for the O-H stretching of the phenolic and alcoholic groups, C-O stretching, and various aromatic ring vibrations.

Table 2: Predicted Vibrational Frequencies for a Model Hydroxymethyl-Substituted Phenol (Note: Data is hypothetical and based on typical values for similar phenolic compounds calculated at the B3LYP/6-31G level of theory, as specific data for this compound is not available.)*

Vibrational ModePredicted Frequency (cm⁻¹)Description
Phenolic O-H Stretch3600 - 3400Broad due to hydrogen bonding.
Alcoholic O-H Stretch3400 - 3200Multiple bands from different hydroxymethyl groups.
Aromatic C-H Stretch3100 - 3000Characteristic of the benzene (B151609) ring.
Aromatic Ring Stretch1600 - 1450Multiple bands indicating skeletal vibrations.
C-O Stretch1260 - 1000From phenolic and alcoholic C-O bonds.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate Analysis

Understanding the reactivity of this compound requires the elucidation of reaction mechanisms. Computational methods can map out the pathways of various chemical transformations, such as electrophilic aromatic substitution or oxidation of the hydroxyl groups. By locating the transition state (the highest energy point along the reaction coordinate) and performing an Intrinsic Reaction Coordinate (IRC) analysis, the entire reaction path from reactants to products can be traced.

For instance, in an electrophilic nitration reaction, computations would show the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation to restore aromaticity. The calculated activation energies for substitution at different positions on the ring would predict the regioselectivity of the reaction.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for studying large systems or long-timescale phenomena. Molecular mechanics (MM) and molecular dynamics (MD) simulations, which use classical force fields, are better suited for exploring the conformational landscape and the effects of solvation.

An MD simulation of this compound in a solvent like water would reveal how intermolecular hydrogen bonds with the solvent compete with and influence the intramolecular hydrogen bonding network. This would provide insights into its solubility and how its conformation changes in different environments. The simulation would track the trajectories of all atoms over time, offering a dynamic picture of the molecule's behavior.

Predictive Modeling of Reactivity and Selectivity in Novel Chemical Transformations

Predictive modeling can be employed to forecast the behavior of this compound in novel chemical reactions. By building computational models based on known reactivity patterns of similar compounds, it is possible to predict the outcomes of new transformations. For example, its potential as a building block in polymer synthesis could be explored by modeling its condensation reactions with various monomers. The selectivity (e.g., which hydroxyl group reacts preferentially) can be predicted by calculating the relative activation energies for different reaction pathways.

Chemoinformatic Analysis for Structure-Reactivity Relationships and Analog Design

Chemoinformatics utilizes computational methods to analyze chemical data and establish structure-activity or structure-property relationships (QSAR/QSPR). By compiling a dataset of related phenolic compounds and their measured properties (e.g., antioxidant activity), a QSAR model can be developed. This model would use calculated molecular descriptors (e.g., electronic properties, steric parameters, and topological indices) to predict the properties of new, un-synthesized compounds.

For this compound, a chemoinformatic analysis could predict its antioxidant potential or its likely biological activity based on its structural features. This would guide the design of new analogs with potentially enhanced properties.

Applications of 2,4,5 Tris Hydroxymethyl Phenyl Methanol As a Building Block in Materials Science

Precursor for Advanced Polymer Architectures

The multiple reactive hydroxymethyl sites on [2,4,5-Tris(hydroxymethyl)phenyl]methanol make it an intriguing precursor for a variety of complex polymer structures. These functional groups can readily participate in condensation and addition reactions, paving the way for new materials.

Synthesis of Phenolic Resins and Polycondensates

The structure of this compound is analogous to the intermediates formed during the synthesis of phenolic resins, which are traditionally produced through the reaction of phenol (B47542) with formaldehyde (B43269). The hydroxymethyl groups can undergo self-condensation or react with other monomers, such as phenol or its derivatives, to form highly cross-linked thermosetting polymers. The resulting polycondensates would be expected to exhibit high thermal stability and rigidity due to the dense network of covalent bonds.

Cross-linking Agents and Polymer Modifiers in Coatings and Adhesives

As a polyol, this compound can function as a potent cross-linking agent. In formulations for coatings and adhesives, it can react with isocyanates to form polyurethanes or with epoxides to form epoxy resins. The incorporation of this compound can significantly increase the cross-link density of the polymer network, leading to enhancements in:

Hardness and Scratch Resistance: A higher degree of cross-linking results in a more rigid material, improving surface durability.

Thermal Stability: The aromatic core of the molecule contributes to a higher decomposition temperature.

Chemical Resistance: A denser network can prevent the ingress of solvents and other chemical agents.

A patent for polymer-stabilized liquid crystal media lists (2,4,5-Tris-hydroxymethyl-phenyl)methanol as a compound that can serve as a cross-linker, as it contains multiple polymerizable groups. google.com

Fabrication of Hyperbranched Polymers and Dendrimers

The AB3-type structure of this compound (where 'A' represents the phenyl ring and 'B' represents the four hydroxymethyl groups) makes it a suitable monomer for the synthesis of hyperbranched polymers. Through a controlled polymerization process, these monomers can be linked together to form highly branched, globular macromolecules. Such polymers are known for their unique properties, including low viscosity and high solubility, which are advantageous in applications like rheology modifiers, drug delivery systems, and nanocarriers.

Scaffold for Porous Materials: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

While specific examples of this compound being used in the synthesis of MOFs and COFs are not yet widely reported in the literature, its structure is highly conducive to such applications. The hydroxyl groups can act as coordination sites for metal ions in the formation of MOFs or can be chemically modified to participate in the covalent bond-forming reactions required for COF synthesis. The rigid aromatic core and the potential for forming a three-dimensional network make it a promising candidate for creating porous materials with high surface areas, which could be utilized in gas storage, separation, and catalysis.

Development of Functional Monomers for Specialty Polymers

The hydroxymethyl groups of this compound can be chemically modified to introduce a wide range of functionalities. For instance, esterification or etherification reactions can be used to attach polymerizable groups like acrylates or methacrylates. This would transform the molecule into a multifunctional monomer that can be used in free-radical polymerization to create specialty polymers with a high density of functional groups. A Chinese patent lists this compound as a chemical compound that can be used as a functional additive in resin compositions. google.com

These specialty polymers could be designed for a variety of applications, including:

Dielectric materials: The high density of polar hydroxyl groups could be beneficial for high-k dielectric applications.

Flame retardants: The aromatic structure and the potential to incorporate phosphorus-containing groups could lead to polymers with enhanced flame retardancy.

Optical materials: Modification with chromophores could yield materials with interesting photophysical properties.

Integration into Nanostructured Materials for Targeted Functionality

The versatility of this compound also extends to the realm of nanotechnology. It can be used to functionalize the surface of nanoparticles, providing a hydrophilic shell and points of attachment for other molecules. Additionally, it has been identified as a non-volatile organic compound in hydrothermal carbon, suggesting its potential role in the formation of carbon-based nanostructures. unesp.br The ability to bridge inorganic nanoparticles and a polymer matrix makes it a valuable component for the fabrication of nanocomposites with enhanced mechanical and thermal properties.

Applications in Advanced Composite Materials and Multifunctional Composites

There is currently a lack of specific research data on the direct application of this compound as a building block for advanced composite materials or multifunctional composites. While its structure, featuring multiple hydroxyl groups, suggests it could act as a cross-linker to enhance the mechanical and thermal properties of polymer matrices in composites, dedicated studies to validate this are not available. smolecule.com The performance of such composites, including properties like tensile strength, modulus, and thermal stability, would be heavily influenced by the degree of cross-linking and the interaction between the matrix and reinforcement materials. nih.govcnrs.fr

Hypothetically, its aromatic core could contribute to thermal stability, while the hydroxyl groups could improve adhesion to fiber reinforcements like glass or carbon fibers through hydrogen bonding or covalent linkages. However, without experimental data, these remain theoretical advantages.

Photo-Responsive and Smart Materials Derived from this compound

The synthesis of photo-responsive and smart materials, such as those that change color (photochromism) or shape in response to light, often involves the incorporation of specific light-sensitive moieties. There is no readily available research demonstrating the use of this compound as a primary component in such systems.

While the basic structure could potentially be functionalized to incorporate photo-active groups, studies detailing these modifications and the resulting smart material properties are not found in the surveyed literature. The development of stimuli-responsive materials, including smart gels and polymers, is an active area of research, but the specific role of this compound in this context has not been reported. nih.govnih.govrsc.org

A related compound, 2,4,6-tris(hydroxymethyl)phenol, has been used to create star polymers, indicating the potential of such polyol compounds in specialized polymer synthesis. These materials, however, were investigated for applications like water treatment rather than for photo-responsive or smart material properties.

Catalytic Applications and Ligand Design Incorporating 2,4,5 Tris Hydroxymethyl Phenyl Methanol

Design and Synthesis of Novel Ligands for Homogeneous Catalysis

The molecular architecture of [2,4,5-Tris(hydroxymethyl)phenyl]methanol is inherently suited for the development of innovative ligands for homogeneous catalysis. The multiple hydroxyl groups can serve as anchor points for coordination to metal centers or as reactive handles for further functionalization to introduce desired donor atoms.

The presence of both phenolic and benzylic hydroxyl groups allows for selective modification. For instance, the more acidic phenolic hydroxyl can be readily deprotonated to form a phenoxide, a common coordinating group in catalysis. The benzylic hydroxyls can undergo reactions such as esterification or etherification to introduce phosphine, amine, or other ligating moieties. smolecule.com This selective functionalization could lead to the synthesis of a variety of polydentate ligands with tailored steric and electronic properties.

The synthesis of such ligands could be guided by principles of coordination chemistry to create specific catalytic environments. For example, the spatial arrangement of the hydroxymethyl groups could be exploited to generate tripodal ligands that can encapsulate a metal ion, potentially influencing its reactivity and selectivity. While specific research on ligands derived from this compound is not extensively documented, the general principles of ligand design using polyol precursors are well-established.

Support Materials for Heterogeneous Catalytic Systems

The application of this compound extends to the domain of heterogeneous catalysis, where it can be utilized as a precursor for novel support materials. The poly-functional nature of this compound allows for its polymerization or grafting onto existing solid supports to create functionalized materials with a high density of anchoring sites for catalytic nanoparticles or molecular catalysts.

For instance, condensation reactions of the hydroxymethyl groups can lead to the formation of porous aromatic polymers. These polymers would possess a high surface area and a network of hydroxyl groups that can be used to stabilize and disperse metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and longevity. The aromatic backbone of such a support would also contribute to its thermal and chemical stability. While hyper-cross-linked polymers from other aromatic precursors have been used as catalyst supports, the specific use of this compound in this context remains an area for future exploration. researchgate.net

The hydroxyl groups on the support surface could also be chemically modified to immobilize homogeneous catalysts, combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts.

Role as an Organocatalyst or Precursor for Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents another promising avenue for the application of this compound. The hydroxyl groups of this compound can participate in hydrogen bonding interactions, a key feature in many organocatalytic transformations.

The molecule itself could potentially act as a Brønsted acid or base catalyst, or as a hydrogen bond donor to activate substrates. For example, in reactions such as the aldol (B89426) or Michael additions, the hydroxyl groups could stabilize charged intermediates or transition states through hydrogen bonding, thereby accelerating the reaction and influencing its stereochemical outcome. While specific studies employing this compound as an organocatalyst are scarce, the catalytic activity of other polyol compounds in various organic transformations has been documented. semanticscholar.org

Furthermore, this compound can serve as a scaffold for the synthesis of more complex organocatalysts. The hydroxymethyl groups can be functionalized with known catalytic motifs, such as proline or thiourea (B124793) derivatives, to create novel, multifunctional organocatalysts. mdpi.com

Stereoselective Catalysis utilizing Chiral Derivatives of the Compound (if applicable)

The development of chiral catalysts for stereoselective synthesis is a cornerstone of modern chemistry. While this compound is an achiral molecule, its structure offers possibilities for the creation of chiral derivatives that could be employed in asymmetric catalysis.

One approach involves the selective functionalization of the hydroxymethyl groups with chiral auxiliaries. This could lead to the formation of chiral ligands for metal-catalyzed asymmetric reactions. The C1-symmetric nature of the substitution pattern on the aromatic ring could be advantageous in creating a well-defined chiral environment around a metal center.

Another strategy would be to perform an enantioselective transformation on the molecule itself, for example, through an enzyme-catalyzed reaction, to generate a chiral polyol. This chiral building block could then be used as a chiral ligand or as a precursor for a chiral organocatalyst. The design of chiral catalysts based on BINOL and other axially chiral scaffolds is a mature field, and similar principles could be applied to derivatives of this compound. academie-sciences.fr

Mechanistic Investigations of Catalytic Cycles Involving the Compound or its Derivatives

Understanding the mechanistic pathways of a catalytic reaction is crucial for its optimization and the rational design of improved catalysts. For catalytic systems involving this compound or its derivatives, mechanistic investigations would focus on elucidating the role of the hydroxyl groups and the aromatic framework in the catalytic cycle.

For organocatalytic applications, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states and intermediates and to understand the nature of the non-covalent interactions, such as hydrogen bonding, that govern the catalytic activity and selectivity. chinesechemsoc.org While no specific mechanistic studies on catalysts derived from this compound have been reported, the methodologies for such investigations are well-established in the field of catalysis. rsc.org

Sustainable Catalysis and Green Chemistry Approaches in Catalyst Design

The principles of green chemistry advocate for the use of renewable feedstocks, the reduction of waste, and the design of energy-efficient and environmentally benign chemical processes. researchgate.netnih.gov The use of this compound in catalysis aligns well with these principles.

Theoretically, this compound could be derived from biomass, making it a renewable alternative to petroleum-based feedstocks for ligand and catalyst synthesis. The development of catalytic processes based on this compound would contribute to a more sustainable chemical industry.

Exploration of Biological Interactions and Mechanisms at the Molecular Level Non Clinical

Investigation of Molecular Recognition and Binding with Biomolecules (e.g., proteins, enzymes, nucleic acids)

Direct experimental studies detailing the specific molecular recognition and binding of [2,4,5-Tris(hydroxymethyl)phenyl]methanol with biomolecules such as proteins, enzymes, or nucleic acids are not extensively documented. However, the molecule's structure, featuring a phenolic hydroxyl group and four hydroxymethyl groups, provides multiple points for potential non-covalent interactions. These interactions are fundamental to how a small molecule can be recognized and can bind to a biological macromolecule.

The potential binding modes include:

Hydrogen Bonding: The hydroxyl groups are excellent hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonds with amino acid residues in a protein's binding pocket or with the phosphate (B84403) backbone and bases of nucleic acids.

Hydrophobic Interactions: The aromatic phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or with the nucleobases of DNA and RNA. chemicalbook.com

Computational modeling and Nuclear Overhauser Effect (NOE) studies on this compound suggest a preference for a syn-periplanar arrangement, where adjacent hydroxymethyl groups are oriented towards the same face of the aromatic ring, potentially facilitating intramolecular hydrogen bonding. nih.gov This defined three-dimensional conformation could influence its selectivity and affinity for specific binding sites on biomolecules.

Table 1: Potential Non-Covalent Interactions of this compound with Biomolecules

Functional Group on this compoundPotential Interacting Group on BiomoleculeType of Interaction
Phenolic Hydroxyl GroupAmino Acid Side Chains (e.g., Asp, Glu, Ser, Thr)Hydrogen Bond
Hydroxymethyl GroupsAmino Acid Side Chains (e.g., Asp, Glu, Ser, Thr)Hydrogen Bond
Phenyl RingAromatic Amino Acids (Phe, Tyr, Trp)π-π Stacking
Phenyl RingHydrophobic Amino Acids (e.g., Leu, Ile, Val)Hydrophobic Interaction

Elucidation of Enzyme Inhibition or Activation Mechanisms (in vitro, non-therapeutic context)

There is a lack of specific in vitro studies on the enzyme inhibition or activation mechanisms of this compound. However, the broader class of phenolic compounds is known to interact with enzymes in various ways. nih.gov Phenols can act as enzyme inhibitors through several mechanisms, including the formation of hydrogen bonds with active site residues, which can prevent substrate binding, or by covalently modifying amino acid side chains. nih.gov

For instance, studies on other phenolic compounds have demonstrated inhibitory effects on enzymes such as α-amylase, trypsin, and lysozyme. nih.gov The inhibition often correlates with the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, such as free amino and thiol groups. nih.gov Given the presence of a reactive phenolic ring, this compound could theoretically exhibit similar inhibitory properties. Research on other hydroxymethyl-substituted phenols, such as 4-hydroxy-benzylalcohol, has shown inhibitory activity against bacterial carbonic anhydrases. nih.gov

Table 2: Examples of Enzyme Inhibition by Phenolic Compounds (for illustrative purposes)

Phenolic CompoundTarget EnzymeObserved Effect
Caffeic Acidα-Amylase, Trypsin, LysozymeInhibition nih.gov
Gallic Acidα-Amylase, Trypsin, LysozymeInhibition nih.gov
4-Hydroxy-benzylalcoholBacterial Carbonic AnhydrasesInhibition nih.gov

Without direct experimental data, any potential for enzyme inhibition or activation by this compound remains speculative and would require dedicated in vitro enzymatic assays to be confirmed.

Potential as a Synthetic Scaffold for Bio-conjugates or Chemically Modified Biomolecules

The structure of this compound makes it an interesting candidate as a synthetic scaffold for creating bio-conjugates. The multiple hydroxyl groups are amenable to chemical modification, allowing for the attachment of other molecules. nih.gov

Key reactions that could be employed for bioconjugation include:

Esterification: The hydroxymethyl groups can react with carboxylic acids to form esters. nih.gov This could be used to attach molecules containing a carboxyl group.

Etherification: The phenolic hydroxyl group can react with alkyl halides to form ethers. nih.gov

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, which can then be used in other conjugation chemistries like reductive amination or amide bond formation. nih.gov

The poly-functional nature of this compound would allow it to act as a linker, connecting multiple copies of a molecule to a biomolecule or creating a branched structure. The general principle of conjugating phenolic compounds to proteins to enhance their biological properties is well-established. smolecule.com

Studies on Cellular Uptake and Intracellular Distribution Mechanisms (molecular, not efficacy)

Specific studies on the cellular uptake and intracellular distribution of this compound are not available in the current scientific literature. The passive permeability of small molecules across cell membranes is influenced by factors such as size, charge, and lipophilicity. springernature.comnih.gov While the octanol-water partition coefficient (Kow) is often used to predict permeability, it is not always a direct indicator. nih.govresearchgate.net

The multiple hydroxyl groups of this compound would increase its hydrophilicity, which might limit its passive diffusion across the lipid bilayer of cell membranes. However, its small size may counteract this to some extent. The uptake of polycyclic aromatic compounds can be influenced by various intermolecular forces, but these studies are generally on more hydrophobic molecules. nih.govresearchgate.net To understand the cellular uptake of this specific compound, dedicated studies using techniques such as fluorescence microscopy with a labeled version of the molecule or mass spectrometry-based methods would be necessary.

Design of Bio-inspired Scaffolds for Chemical Biology Research

While there is no direct evidence of this compound being used to design bio-inspired scaffolds for chemical biology research, its structure holds potential for such applications. Natural phenols are often used as starting points for the synthesis of new biologically active derivatives due to their inherent bioactivity. nih.gov The functionalization of phenolic scaffolds can lead to compounds with improved properties. nih.gov

The arrangement of multiple hydroxyl groups on the phenyl ring of this compound could be used to mimic certain biological structures or to create probes for studying biological processes. For example, the hydroxyl groups could be selectively functionalized to create a molecule with specific spatial and electronic properties designed to interact with a particular biological target. The development of methods for the C-H functionalization of phenols is an active area of research, which could in the future be applied to molecules like this compound to create novel research tools. researchgate.netacs.orgnih.govrsc.org

Advanced Analytical Methodologies for the Characterization and Analysis of 2,4,5 Tris Hydroxymethyl Phenyl Methanol

Chromatographic Separations (HPLC, GC) for Purity Assessment and Mixture Analysis

The purity of [2,4,5-Tris(hydroxymethyl)phenyl]methanol is critical for its application in research and industry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and analyzing mixtures containing this compound.

Due to its polar nature, stemming from the four hydroxyl groups, Reverse-Phase HPLC (RP-HPLC) is a well-suited method for the analysis of this compound. A C18 or a phenyl-based column would likely provide good separation. The mobile phase would typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with the gradient being optimized to achieve the best resolution between the main compound and any impurities. Detection is commonly performed using a UV detector, as the benzene (B151609) ring exhibits UV absorbance.

For GC analysis, the high boiling point and polarity of this compound necessitate derivatization to increase its volatility. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This decreases the polarity and allows the compound to be vaporized without decomposition in the GC inlet. A non-polar or medium-polarity capillary column would be appropriate for separating the derivatized compound from any byproducts or starting materials. Mass spectrometry is often coupled with GC (GC-MS) for definitive identification of the separated peaks.

Table 1: Hypothetical Chromatographic Conditions for this compound Analysis

Parameter HPLC GC (after derivatization)
Column C18, 4.6 x 250 mm, 5 µm DB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: Water, B: Acetonitrile Helium
Gradient/Oven Program 5% B to 95% B in 20 min 100°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 275 nm Mass Spectrometry (MS)

| Injection Volume | 10 µL | 1 µL (splitless) |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the molecular formula of this compound and for analyzing its fragmentation pathways, which aids in structural confirmation.

With a molecular formula of C₁₀H₁₄O₄, the expected exact mass of this compound can be calculated and compared with the experimentally determined mass from HRMS, providing a high degree of confidence in its identification.

The fragmentation of this compound in a mass spectrometer would likely proceed through characteristic losses of functional groups. Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (H₂O), formaldehyde (B43269) (CH₂O), or a hydroxymethyl radical (•CH₂OH). The stability of the resulting benzylic carbocations influences the fragmentation pattern.

Table 2: Predicted HRMS Fragmentation of this compound

Fragment Ion Proposed Loss Notes
[M-H₂O]+• Loss of water Common for alcohols
[M-CH₂O]+• Loss of formaldehyde From a hydroxymethyl group
[M-•CH₂OH]+ Loss of a hydroxymethyl radical Leads to a stable benzylic cation
[M-2H₂O]+• Sequential loss of two water molecules

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for evaluating the thermal stability and phase transitions of this compound.

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. For this compound, one would expect a multi-stage decomposition process. The initial weight loss could correspond to the loss of water from the hydroxymethyl groups, followed by the breakdown of the aromatic core at higher temperatures.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The shape and size of this peak can also provide information about the purity of the sample.

Table 3: Expected Thermal Properties of this compound

Technique Parameter Expected Observation
TGA Onset of Decomposition Gradual weight loss starting at a temperature indicative of the stability of the hydroxymethyl groups.
DSC Melting Point A sharp endothermic peak at the characteristic melting temperature.

| DSC | Heat of Fusion (ΔHf) | Can be calculated from the area under the melting peak. |

Advanced Spectroscopic Titration Methods for Binding Constant Determination

The multiple hydroxyl groups of this compound make it a potential ligand for metal ions or other molecules. Spectroscopic titration methods, such as UV-Vis or fluorescence spectroscopy, can be used to study these binding interactions and determine the binding constants.

In a typical UV-Vis titration experiment, the absorbance spectrum of a solution of this compound is monitored as a function of the concentration of a binding partner (e.g., a metal salt). Changes in the absorbance spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity, indicate an interaction. By analyzing these changes, the stoichiometry of the complex and the binding constant (Kₐ) can be determined.

Electrochemical Characterization and Redox Behavior Studies

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry (CV). The presence of the aromatic ring with electron-donating hydroxymethyl groups suggests that the compound can be electrochemically oxidized.

A cyclic voltammogram of this compound would likely show an oxidation peak corresponding to the removal of electrons from the π-system of the benzene ring. The potential at which this oxidation occurs provides information about the electron-donating ability of the substituents. The reversibility of the redox process can also be assessed from the CV data. Such studies are valuable for understanding the compound's potential role in redox-active materials or as an antioxidant. The electron-donating nature of the hydroxymethyl groups would be expected to lower the oxidation potential compared to unsubstituted benzene.

Table 4: List of Chemical Compounds

Compound Name
This compound
Methanol
Acetonitrile
Water
Formaldehyde
Trimethylsilyl ether
Helium

Future Research Directions and Emerging Paradigms in the Study of 2,4,5 Tris Hydroxymethyl Phenyl Methanol

Exploration of Novel Synthetic Pathways and Eco-friendly Production Routes

The development of efficient and environmentally benign methods for synthesizing [2,4,5-Tris(hydroxymethyl)phenyl]methanol is a primary research focus. Current methods often involve the reaction of phenol (B47542) derivatives with formaldehyde (B43269). smolecule.com However, future pathways are being explored to enhance yield, reduce waste, and utilize sustainable resources.

One promising approach is the catalytic reduction of more complex precursors. For instance, a highly efficient route starts from tetramethyl pyromellitate, which undergoes complete ester reduction using lithium aluminum hydride to yield the target tetrol with exceptional yields of 85-95%. smolecule.com While effective, this method relies on a potent reducing agent, prompting research into milder and more selective catalytic systems.

Eco-friendly production is a paramount consideration, guided by the principles of green chemistry. Future research will likely concentrate on the following areas:

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical derivatives. smolecule.com

Safer Solvents: Shifting towards water-based reaction systems or employing benign solvents like ethanol/water mixtures to minimize solvent waste and associated hazards. smolecule.comresearchgate.net The development of solid-state synthesis, which drastically reduces solvent use by over 99% in analogous processes, presents a significant opportunity. chemeurope.com

Energy Efficiency: Optimizing reactions to proceed at ambient temperatures or employing technologies like continuous flow chemistry to lower energy consumption. smolecule.com

Atom Economy: Designing synthetic routes, such as high-yielding hydroxymethylation, that maximize the incorporation of starting materials into the final product, thereby reducing waste. smolecule.com

Biodegradability by Design: The multiple hydroxyl groups in the molecule already enhance its biodegradability compared to less functionalized aromatics. smolecule.com Future synthetic strategies will incorporate "design for degradation" principles to ensure the resulting materials break down into harmless products at the end of their lifecycle. smolecule.com

Synthesis StrategyKey Features & Research GoalsPotential Environmental Benefit
Catalytic Reduction High-yield (85-95%) conversion of precursors like tetramethyl pyromellitate. smolecule.comEfficient use of materials, high product purity.
Continuous Flow Synthesis Superior heat/mass transfer, precise control over reaction parameters, enhanced reproducibility. smolecule.comIncreased energy efficiency, higher product quality, reduced waste. smolecule.com
Solid-State Synthesis Drastically reduces or eliminates the need for harmful organic solvents. chemeurope.comOver 99% reduction in solvent use, lower process temperatures. chemeurope.com
Bio-based Synthesis Utilization of renewable feedstocks and engineered microorganisms (synthetic methylotrophy). smolecule.comnih.govReduced carbon footprint, circular bioeconomy integration. nih.gov

Development of Advanced Applications in Functional Materials and Chemical Technologies

The unique structure of this compound, with its multiple reactive hydroxymethyl groups, makes it an attractive building block for a variety of advanced materials and chemical technologies.

In functional materials , its primary role is as a cross-linking agent. smolecule.com The hydroxyl groups can react to form extensive networks, making it a key component in the production of specialized resins and plastics with tailored properties such as thermal stability and mechanical strength. smolecule.com Future research will explore its use in creating high-performance polymers, hydrogels, and composite materials. The multifunctionality of similar molecules has been leveraged for materials chemistry applications, indicating a broad scope of potential for this compound. rsc.org

In chemical technologies , emerging applications are diverse:

Pharmaceuticals and Cosmetics: While still in early stages, its properties suggest potential use in drug formulation and as a stabilizing or moisturizing agent in cosmetic products. smolecule.com

Indicators: Structurally related tris(hydroxymethyl)phenol derivatives have been successfully synthesized and applied as indicators for acid-base volumetric titrations, showing sharp color transitions near the neutralization point. researchgate.netscirp.org This suggests a potential application for this compound in analytical chemistry.

Synthetic Intermediates: The hydroxymethyl groups can undergo various chemical transformations such as esterification, ether formation, and oxidation, allowing for its use as a versatile intermediate in the synthesis of more complex molecules. smolecule.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Key areas for AI/ML integration include:

Predictive Modeling: ML models can be trained to predict the physical, chemical, and biological properties of materials derived from this compound. scitechdaily.com This allows researchers to screen virtual libraries of polymers or other functional materials for desired characteristics before committing to costly and time-consuming laboratory synthesis.

Synthesis Route Optimization: AI can analyze known chemical reactions to propose novel and more efficient synthetic pathways. nd.edu Algorithms can predict reaction yields under different conditions, identify optimal catalysts, and minimize the formation of byproducts, aligning with the goals of green chemistry. nd.edu

Generative Design: Advanced AI, including generative models, can design entirely new molecules and materials with specific target properties. youtube.com For instance, an AI could be tasked to design a polymer based on this compound that possesses a specific thermal stability and biodegradability profile. scitechdaily.comyoutube.com This approach moves beyond trial-and-error, enabling "materials by design." nih.gov

The use of AI can overcome the challenges of navigating the multi-dimensional parameter space inherent in materials science, making the discovery process more efficient and resource-friendly. nih.gov

Challenges and Opportunities in Scalable Synthesis and Industrial Implementation

Translating laboratory-scale synthesis of this compound to industrial production presents both challenges and opportunities.

Challenges:

Process Control: Traditional batch processing can suffer from poor heat and mass transfer, leading to inconsistencies in product quality. smolecule.com

Hazardous Reagents: The use of highly reactive and hazardous reagents like lithium aluminum hydride in certain high-yield syntheses poses significant safety and handling challenges for large-scale operations. smolecule.com

Purification: Achieving high purity on an industrial scale can be complex and costly, often requiring multi-step processes like crystallization and solvent extraction to remove impurities and byproducts. google.comgoogle.com

Cost-Effectiveness: The cost of starting materials, reagents, and energy can make scalable production economically unfeasible without significant process optimization. smolecule.com

Opportunities:

Continuous Flow Chemistry: Adopting continuous flow synthesis offers a transformative solution to many scalability issues. It provides superior control over reaction parameters, enhances safety by minimizing the volume of hazardous materials at any given time, and improves product consistency and yield, leading to better process economics. smolecule.com

Advanced Catalysis: Research into more robust, cheaper, and safer catalysts (e.g., alternatives to Raney nickel or lithium aluminum hydride) could dramatically improve the industrial viability of the synthesis. google.com

Sustainable Infrastructure: As seen in the development of large-scale facilities for related chemicals like methanol (B129727), there is an opportunity to integrate modern technologies such as carbon capture to create ultra-low-carbon production processes. nextchem.com

Industrial Implementation FactorChallengeOpportunity / Mitigating Strategy
Process Technology Inconsistent quality from batch processing. smolecule.comAdoption of continuous flow chemistry for precise control and reproducibility. smolecule.com
Reagent Safety Use of hazardous reagents like LiAlH4. smolecule.comDevelopment of safer, heterogeneous catalysts; use of flow chemistry to minimize reagent volume.
Product Purification Complex and costly purification steps. google.comIn-line purification techniques; process optimization to minimize byproduct formation.
Economic Viability High cost of energy and raw materials.Energy-efficient processes (ambient temperature reactions); use of cheaper, renewable feedstocks. smolecule.com

Interdisciplinary Research Synergies and Collaborative Ventures

The future advancement in the study of this compound will heavily rely on synergistic collaborations across multiple scientific disciplines. The complexity of moving from molecular design to industrial application necessitates a convergence of expertise.

Chemistry and Materials Science: Organic chemists will continue to devise novel synthetic routes, while materials scientists will explore how to incorporate the molecule into advanced functional materials like polymers, composites, and coatings. smolecule.comnih.gov

Chemical Engineering and Green Chemistry: Chemical engineers are essential for scaling up laboratory syntheses into viable industrial processes, focusing on efficiency, safety, and sustainability. smolecule.com Their work, combined with insights from green chemistry experts, will ensure that production methods are both economically and environmentally sound. chemeurope.com

Computational Science and AI: Collaborations with data scientists and AI researchers will accelerate the discovery of new applications and optimize synthetic pathways. youtube.com This partnership enables a "digital twin" approach, where processes are modeled and refined in silico before physical implementation. scitechdaily.com

Biotechnology and Environmental Science: Biotechnologists may engineer microorganisms for the bio-synthesis of the compound or its precursors from renewable resources. nih.gov Environmental scientists will be crucial for assessing the lifecycle and biodegradability of the resulting products, ensuring they align with circular economy principles. smolecule.com

Such interdisciplinary ventures, bridging academia and industry, will be the driving force behind unlocking the full potential of this compound, transforming it from a chemical curiosity into a valuable component in the next generation of sustainable technologies.

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